Product packaging for Aspartic acid,D-[2,3-3H](Cat. No.:)

Aspartic acid,D-[2,3-3H]

Cat. No.: B13765107
M. Wt: 139.13 g/mol
InChI Key: CKLJMWTZIZZHCS-DOIPDIKXSA-N
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Description

Contextualization of D-Amino Acids in Vertebrate and Invertebrate Biological Systems

For a long time, D-amino acids were considered rare and largely insignificant in higher organisms, with L-amino acids being the exclusive building blocks of proteins. However, research has revealed the presence and important physiological roles of free D-amino acids in both vertebrates and invertebrates. wikipedia.orgnih.govresearchgate.netgoogle.com The discovery of D-amino acids in insects and mollusks in the 1950s marked a turning point in this understanding. wikipedia.org

In vertebrates, including mammals, D-aspartic acid (D-Asp) and D-serine are two of the most prominent D-amino acids. wikipedia.org D-Asp is found in the nervous and endocrine systems and is involved in their development. wikipedia.orgmdpi.com Studies have shown its presence in the central nervous system (CNS) and endocrine glands of various vertebrates, such as rats, chickens, and humans. tandfonline.comoup.com In the mammalian brain, D-aspartate is present during embryonic development and its concentration decreases significantly after birth. mdpi.comnih.gov Conversely, in endocrine tissues, D-aspartate levels increase after birth, suggesting a role in hormone regulation. mdpi.comoup.com

Invertebrates also utilize D-amino acids in various biological functions. tandfonline.com For instance, D-aspartic acid has been identified in the nervous tissues of cephalopods like Octopus vulgaris and Loligo vulgaris. oup.comresearchgate.net Furthermore, D-amino acid-containing peptides with antimicrobial or opioid-like activities have been isolated from the skin secretions of some invertebrates and amphibians. tandfonline.com

Table 1: Occurrence of D-Aspartic Acid in Biological Systems

Kingdom Organism Type Tissues/Systems with Notable D-Aspartic Acid Presence
Animalia Vertebrates (Mammals, Birds) Central Nervous System (especially during embryonic development), Endocrine Glands (Pituitary, Adrenal, Pineal) wikipedia.orgmdpi.comtandfonline.comoup.com
Animalia Invertebrates (Mollusks, Insects) Nervous System, Reproductive Glands, Skin Secretions wikipedia.orgtandfonline.comoup.comresearchgate.net

Rationale for Tritium (B154650) Labeling at the 2,3 Positions and its Significance for Tracer Studies

The use of radioisotopes as tracers is a fundamental technique in biochemical and biological research, allowing scientists to track the fate of molecules within a system. arkat-usa.org Tritium (³H), a radioactive isotope of hydrogen, is a favored choice for labeling organic molecules like aspartic acid for several reasons. arkat-usa.orgcatalysis.blogiaea.org

Tritium labeling offers high sensitivity, meaning even small quantities of the labeled compound can be detected. catalysis.blog This is crucial for studying biological processes without disturbing the system's natural physiological levels. iaea.org The low energy of tritium's beta emissions also makes it safer to handle compared to other isotopes and allows for excellent localization in autoradiography studies. arkat-usa.orgiaea.org

The labeling of aspartic acid at the 2 and 3 positions with tritium is a strategic choice. This non-exchangeable labeling, where tritium is covalently bonded to carbon atoms, provides a stable tag that is less likely to be lost during the course of an experiment. openmedscience.com This stability is paramount for accurately tracing the molecule's path and interactions within a biological system. arkat-usa.org The resulting high specific radioactivity of tritiated compounds is beneficial for a wide range of biological investigations. arkat-usa.org The process of introducing tritium can often be performed late in the synthesis of a molecule, which minimizes the handling of radioactive materials. arkat-usa.org

Table 2: Advantages of Tritium Labeling in Tracer Studies

Property Significance in Biological Research
High Specific Radioactivity Enables sensitive detection of the labeled molecule. arkat-usa.org
Low-Energy Beta Emitter Reduces radiation risk and allows for precise localization in tissues. arkat-usa.orgiaea.org
Stable Carbon-Tritium Bond Ensures the radioactive label remains attached to the molecule of interest throughout the study. arkat-usa.orgopenmedscience.com
Late-Stage Introduction Minimizes the handling of radioactive materials during synthesis. arkat-usa.org
Minimal Structural Alteration The labeled molecule behaves almost identically to its non-radioactive counterpart. scispace.com

Historical Development and Evolution of D-[2,3-3H] Aspartic Acid Utilization in Neurobiological Investigations

The use of radiolabeled D-aspartic acid, particularly D-[³H]aspartic acid, has been instrumental in advancing our understanding of the nervous system. Early research in the late 1970s and 1980s began to uncover the roles of excitatory amino acids as neurotransmitters. Studies demonstrated the calcium-dependent release of D-[³H]aspartate from hippocampal slices following electrical stimulation, suggesting its role in neurotransmission. nih.gov

Subsequent investigations focused on the uptake and release of D-[³H]aspartic acid in different brain regions. For example, research on the rat striatum showed that D-[³H]aspartic acid is taken up and released by nerve terminals of the cortico-striatal pathway. nih.gov These findings provided strong evidence for the role of excitatory amino acids as neurotransmitters in this crucial brain circuit. nih.gov

The development of more sensitive analytical techniques has allowed for a more nuanced understanding of D-aspartate's function. mdpi.com It is now known to be an endogenous neurotransmitter that can be released from synaptic vesicles and acts on postsynaptic receptors. researchgate.net Research using D-[³H]aspartate has also been pivotal in studying the effects of ischemia (a condition of restricted blood flow) on the brain, revealing that excitatory amino acids are released from the cytosolic compartment during such events. nih.gov The discovery that D-aspartate is an agonist for the N-methyl-D-aspartate (NMDA) receptor has further solidified its importance in neurobiology, linking it to processes like synaptic plasticity and memory. nih.govnih.gov

Overview of Principal Research Domains Benefiting from D-[2,3-3H] Aspartic Acid Methodologies

The application of D-[2,3-³H] Aspartic Acid has significantly impacted several key areas of research:

Neurotransmitter Release and Uptake: D-[³H]Aspartic acid serves as a valuable tool to study the mechanisms of neurotransmitter release and uptake in various brain regions. nih.govnih.gov Its use has helped to identify the cellular and molecular machinery involved in these fundamental processes of synaptic communication.

Excitatory Amino Acid Pathways: By tracing the movement of D-[³H]aspartic acid, researchers can map out excitatory amino acid pathways in the brain. nih.gov This has been crucial for understanding the connectivity and function of different brain circuits.

Ischemia and Excitotoxicity: The study of pathological conditions like stroke and epilepsy has greatly benefited from the use of D-[³H]aspartic acid. nih.gov It allows for the investigation of the excessive release of excitatory amino acids, a key factor in neuronal damage (excitotoxicity) during such events.

Receptor Pharmacology: D-[³H]Aspartic acid is used in radioligand binding assays to study the properties of receptors, particularly the NMDA receptor. nih.gov This helps in the characterization of receptor subtypes and the development of drugs that target these receptors.

Endocrine System Function: Research has utilized radiolabeled D-aspartic acid to investigate its role in the endocrine system, including its accumulation in glands like the pituitary and its influence on hormone release. oup.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B13765107 Aspartic acid,D-[2,3-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO4

Molecular Weight

139.13 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-tritritiobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1T2,2T

InChI Key

CKLJMWTZIZZHCS-DOIPDIKXSA-N

Isomeric SMILES

[3H][C@](C(=O)O)(C([3H])([3H])C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Advanced Methodological Frameworks Employing D 2,3 3h Aspartic Acid

Radiometric Detection Techniques in Quantitative Biological Assays

Radiometric detection techniques are fundamental to the use of D-[2,3-3H] Aspartic Acid, allowing for precise measurement of its concentration in various experimental preparations. These methods are predicated on the detection of beta particles emitted during the radioactive decay of tritium (B154650).

Liquid Scintillation Counting for Quantifying D-[2,3-3H] Aspartic Acid Uptake and Release

Liquid scintillation counting (LSC) is a widely used technique for the quantification of beta-emitting isotopes like tritium. The principle involves dissolving the sample containing D-[2,3-3H] Aspartic Acid in a liquid scintillation cocktail. This cocktail contains a solvent and fluors that emit light when excited by the beta particles from tritium. The emitted photons are then detected by a photomultiplier tube, and the resulting electrical pulses are counted. The number of counts per minute (CPM) is directly proportional to the amount of radioactivity in the sample.

This method is highly sensitive and allows for the precise measurement of the uptake and release of D-[2,3-3H] Aspartic Acid in various biological samples. For instance, studies on primary astrocyte cultures have utilized LSC to measure the release of preloaded D-[2,3-3H] Aspartic Acid in response to stimuli like elevated extracellular potassium. nih.govjneurosci.org In these experiments, the radioactivity in the superfusate is measured over time to determine the rate and magnitude of release. Similarly, uptake assays involve incubating cells or tissue preparations with D-[2,3-3H] Aspartic Acid and then, after washing away the extracellular tracer, lysing the cells and measuring the intracellular radioactivity using LSC. jneurosci.orgehu.eus

The efficiency of LSC can be affected by quenching, a process that reduces the light output. This can be caused by chemical impurities or colored substances in the sample. Therefore, appropriate controls and quench correction methods are essential for accurate quantification.

Table 1: Release of preloaded D-[2,3-3H]Aspartate from cultured astrocytes under different conditions.

ConditionStimulusD-[2,3-3H]Aspartate Release (% of total accumulated)Reference
ControlIsosmotic medium~20% (basal efflux) jneurosci.org
Hypoosmotic ShockRemoval of 50 mM NaCl25-30% jneurosci.org
Hypoosmotic ShockRemoval of 100 mM NaCl75-80% jneurosci.org
High PotassiumIncreased KClBiphasic release (small transient, then progressive increase) nih.govjneurosci.org

This table is interactive. Click on the headers to sort the data.

Application in Synaptosomal Preparations and Cultured Cell Systems

Synaptosomes, which are isolated presynaptic terminals, and cultured cell systems, such as primary astrocytes, are invaluable models for studying the mechanisms of neurotransmitter uptake and release. D-[2,3-3H] Aspartic Acid is extensively used in these systems to probe the function of excitatory amino acid transporters (EAATs).

In synaptosomal preparations, LSC is used to quantify the uptake of D-[2,3-3H] Aspartic Acid, providing insights into the kinetics and pharmacology of glutamate (B1630785) transporters. For example, the maximal accumulation of D-[2,3-3H] Aspartic Acid in synaptosomes has been estimated to be around 112 pmol/mg of synaptosomal protein. researchgate.net The inhibitory effects of various compounds on D-[2,3-3H] Aspartic Acid uptake can be determined by measuring the reduction in accumulated radioactivity, allowing for the calculation of IC50 values.

Cultured cell systems, particularly astrocytes, have also been instrumental in understanding the role of glial cells in glutamate homeostasis. Studies have shown that cultured astrocytes readily accumulate D-[2,3-3H] Aspartic Acid, and this uptake can be inhibited by known EAAT inhibitors. jneurosci.org Furthermore, these cultures have been used to investigate the release of D-[2,3-3H] Aspartic Acid under pathological conditions, such as those mimicking ischemia, which is characterized by high extracellular potassium. nih.govjneurosci.org These experiments have revealed a Ca2+-independent release mechanism, which may involve the reversal of glutamate transporters or swelling-induced anion channel opening. nih.govjneurosci.org

Table 2: Vesicular accumulation of excitatory amino acids in synaptosomes.

Amino AcidMaximal Accumulation (pmol/mg protein)Uptake Affinity (mM)Reference
[3H]-L-Glutamate981.6 researchgate.net
[3H]-L-Aspartate683.4 researchgate.net
[3H]-D-Aspartate 112 2.1 researchgate.net

This table is interactive. Click on the headers to sort the data.

High-Resolution Autoradiographic Methodologies

Autoradiography provides a visual representation of the distribution of radioactivity within a tissue section, offering spatial information that complements the quantitative data from LSC.

Quantitative Autoradiography for Receptor Localization and Distribution

Quantitative autoradiography is a powerful technique to map the anatomical distribution of binding sites for a radiolabeled ligand. In the context of D-[2,3-3H] Aspartic Acid, this method is used to localize high-affinity uptake sites, which correspond to the location of EAATs. The technique involves incubating thin tissue sections with D-[2,3-3H] Aspartic Acid, followed by washing to remove unbound ligand. The sections are then apposed to a photographic emulsion or a phosphor imaging plate. The beta particles emitted from the bound D-[2,3-3H] Aspartic Acid expose the emulsion, creating a latent image that, when developed, reveals the distribution of the radioligand.

By using standards with known amounts of radioactivity, the optical density of the autoradiographic image can be converted into absolute units of radioactivity (e.g., fmol/mg tissue or pmol/mg protein), allowing for a quantitative analysis of transporter density in different brain regions. Studies using this method have revealed a heterogeneous distribution of D-[2,3-3H] Aspartic Acid binding sites throughout the brain, with particularly high densities in areas known to have glutamatergic innervation, such as the hippocampus, cerebral cortex, and striatum. nih.govnih.govumich.edu For instance, in the rat spinal cord, a generalized distribution throughout the gray matter has been observed with negligible binding in the white matter. nih.gov

Table 3: Binding characteristics of NMDA receptor antagonists in different rat brain regions (determined by quantitative autoradiography).

Brain RegionLigandBmax (pmol/mg protein)Kd (nM)Reference
Striatum[3H]-CGP 396533.115.5 nih.gov
Cerebellum[3H]-CGP 396530.510.0 nih.gov
Cerebral Cortex[3H]-CGP 39653Not specified10.7 nih.gov
StriatumD-[3H]Aspartate49.4 ± 8.66.8 ± 1.2 µM umich.edu
SAMP8 BrainD-[3H]serine2.15 ± 0.392.21 µM utdallas.edu
SAMR1 BrainD-[3H]serine4.05 ± 0.30Not specified utdallas.edu

This table is interactive. Click on the headers to sort the data. Note: While not directly D-[2,3-3H]Aspartic Acid, the binding of other radiolabeled ligands for the NMDA receptor provides comparative data on the distribution of related binding sites.

Visualization of D-[2,3-3H] Aspartic Acid Binding Sites and Accumulation Patterns

Autoradiography provides a direct visual record of where D-[2,3-3H] Aspartic Acid binds and accumulates in the brain. This visualization is crucial for understanding the cellular and subcellular localization of EAATs. High-resolution autoradiography, often combined with microscopy, can reveal accumulation in specific neuronal populations and even in subcellular compartments.

For example, after intracerebral infusions of D-[2,3-3H] Aspartic Acid, strong autoradiographic labeling is observed in neuropil sites of the hippocampal formation, septum, and neostriatum, which are known to receive excitatory inputs. nih.gov The pattern of labeling often corresponds to the terminal fields of glutamatergic pathways. The binding of D-[3H]aspartate has been shown to be sodium-dependent, and its autoradiographic pattern is distinct from that of NMDA, quisqualate, and kainate receptors, suggesting it primarily labels uptake sites. umich.edu The distribution is generally more uniform than that of NMDA receptors. umich.edu

Analysis of Axonal Transport Mechanisms via Autoradiography

A significant application of D-[2,3-3H] Aspartic Acid autoradiography is in the study of axonal transport. Because it is taken up by nerve terminals and transported along the axon, it can be used as a tracer to map neuronal pathways. Following injection into a specific brain region, the movement of the radiolabel can be tracked over time.

Evidence from autoradiographic studies has demonstrated both anterograde and retrograde axonal transport of D-[2,3-3H] Aspartic Acid. nih.gov For instance, infusions into the hilus of the dentate gyrus lead to anterograde transport in the mossy fibers to the CA3 region of the hippocampus. Conversely, there is evidence for retrograde transport to pyramidal cell bodies in the CA3 region and the neocortex following intraventricular infusions. nih.gov This ability to trace neuronal connections, both forward and backward, makes D-[2,3-3H] Aspartic Acid a valuable tool for neuroanatomical studies.

In Vitro Experimental Paradigms Utilizing D-[2,3-³H] Aspartic Acid

D-[2,3-³H] Aspartic Acid serves as a crucial tool in a variety of in vitro experimental setups to investigate the dynamics of excitatory neurotransmission. Its use as a tracer for glutamate allows researchers to study the mechanisms of neurotransmitter release, uptake, and transport in controlled laboratory environments.

Brain Slice Preparations for Neurotransmitter Release Studies

Brain slice preparations are a cornerstone of in vitro neuropharmacology, providing a means to study synaptic function in a relatively intact neural circuit. In this context, D-[2,3-³H] Aspartic Acid is preloaded into the slices, where it is taken up by glutamatergic neurons and synaptic terminals. The subsequent release of the radiolabel is measured in response to various stimuli, offering insights into the regulation of glutamate exocytosis.

A common method to induce neurotransmitter release is through depolarization of the neuronal membranes. This can be achieved by increasing the extracellular potassium concentration or by using chemical agents like veratridine (B1662332), which opens voltage-gated sodium channels. For instance, studies on hippocampal and striatal slices have demonstrated a significant, calcium-dependent release of D-[2,3-³H] Aspartic Acid upon stimulation with high potassium. nih.govcdnsciencepub.com This calcium dependency is a hallmark of vesicular neurotransmitter release. Similarly, veratridine has been shown to be a potent inducer of D-[2,3-³H] Aspartic Acid release from hippocampal slices, an effect that can be blocked by the sodium channel blocker tetrodotoxin. nih.gov

The versatility of this experimental paradigm allows for the investigation of various modulatory influences on glutamate release. For example, the effects of different pharmacological agents, disease states, and developmental stages on neurotransmitter dynamics can be assessed. Research has shown that in a model of hepatic encephalopathy, the potassium-stimulated release of [³H]D-aspartate from hippocampal slices is decreased. nih.gov Conversely, in aged rats, there is an observed increase in D-[2,3-³H] Aspartic Acid release in both the temporal cortex and hippocampus compared to adult rats. nih.gov Furthermore, the release can be modulated by various receptor agonists and antagonists, providing information about the presynaptic control of glutamate release. For example, the HIV-1 protein Tat has been found to potentiate the depolarization-evoked exocytosis of [³H]D-aspartate from human neocortical terminals. oup.com

Table 1: Factors Influencing D-[2,3-³H] Aspartic Acid Release in Brain Slice Preparations

Brain Region Stimulus Modulatory Factor Effect on Release Reference
Hippocampus High Potassium (65mM) Hepatic Encephalopathy Decreased nih.gov
Hippocampus Veratridine (50 µM) Tetrodotoxin Blocked nih.gov
Hippocampus High Potassium (45mM) Absence of Ca²⁺ during prep Increased nih.gov
Striatum Kainic Acid (0.5-10.0 mM) Calcium-free medium Partially reduced cdnsciencepub.com
Striatum Kainic Acid (0.5-10.0 mM) Dopamine (B1211576) Attenuated cdnsciencepub.com
Cerebral Cortex Veratrine BW619C89 Inhibited ahajournals.org
Temporal Cortex & Hippocampus High Frequency Stimulation (>10 Hz) Aging (28-30 months vs 8 months) Increased nih.gov
Human Neocortex High Potassium HIV-1 Tat Potentiated oup.com
Cerebellum Veratridine or High Potassium Anoxia Markedly increased nih.gov
Striatum N-methyl-D-aspartate σ1 receptor agonists Inhibited nih.gov

Primary Neuronal Culture Systems for Cellular Uptake and Efflux Studies

Primary neuronal cultures offer a more defined system to study the cellular and molecular mechanisms of D-[2,3-³H] Aspartic Acid transport. These cultures, often derived from specific brain regions like the cortex or cerebellum, allow for the direct investigation of uptake and efflux processes in isolated neurons, free from the complexities of the surrounding tissue architecture.

Studies using cultured neurons have been instrumental in characterizing the transporters responsible for clearing glutamate from the synaptic cleft. By incubating these cultures with D-[2,3-³H] Aspartic Acid, researchers can measure the rate of uptake and how it is affected by various pharmacological agents. For instance, the non-transportable glutamate transport inhibitor DL-threo-b-benzyloxyaspartate (TBOA) has been used to block the uptake of D-[2,3-³H] Aspartic Acid, confirming the role of excitatory amino acid transporters (EAATs) in this process.

Similarly, these culture systems are used to investigate the conditions that lead to the efflux or reverse transport of glutamate, a phenomenon implicated in neurotoxic conditions. For example, in cultured rat astrocytes, hypoosmotic conditions have been shown to induce the release of preloaded D-[2,3-³H] Aspartic Acid. semanticscholar.org Furthermore, the neurotoxin veratridine can induce glutamate release from cultured cortical neurons, an effect that can be prevented by compounds that block voltage-gated sodium channels. pnas.org These studies provide critical information on the mechanisms that can lead to an excitotoxic buildup of extracellular glutamate.

Isolated Tissue and Organ Systems for Functional Analysis (e.g., retinae, Leydig cells)

The application of D-[2,3-³H] Aspartic Acid extends beyond the brain to other isolated tissues and organ systems where glutamate may act as a signaling molecule. For example, studies on the isolated retina have utilized this radiotracer to investigate glutamatergic neurotransmission in the visual pathway.

In the context of the endocrine system, D-[2,3-³H] Aspartic Acid has been used to study signaling processes in neuroendocrine cells. For example, research has demonstrated that D-Aspartate is stored in secretory granules and released via a Ca²⁺-dependent pathway in a subset of rat pheochromocytoma PC12 cells, which are a model for neuroendocrine cells. frontiersin.org This suggests a role for D-Aspartate as a signaling molecule in hormonal regulation. Furthermore, high concentrations of D-Aspartate are found in the reproductive system, and studies on isolated Leydig cells, the primary source of testosterone (B1683101) in males, could potentially use D-[2,3-³H] Aspartic Acid to explore its role in steroidogenesis.

In Vivo Experimental Models Employing D-[2,3-³H] Aspartic Acid (Non-Human Vertebrates and Invertebrates)

In vivo studies using D-[2,3-³H] Aspartic Acid in non-human animal models provide invaluable information about the function of glutamatergic systems in a living organism. These experiments allow for the investigation of neuronal connectivity, neurotransmitter distribution, and the physiological consequences of manipulating glutamatergic pathways.

Intracerebral Infusion and Distribution Mapping

Direct infusion of D-[2,3-³H] Aspartic Acid into specific brain regions followed by autoradiography allows for the mapping of its distribution. This technique provides a visual representation of the areas that take up the radiolacer, highlighting the density and location of glutamatergic terminals and cell bodies. This method has been instrumental in understanding the organization of glutamatergic pathways in the brain.

Retrograde and Anterograde Axonal Tracing Studies

D-[2,3-³H] Aspartic Acid is a valuable tool for tracing neuronal connections. When injected into a specific brain region, it is taken up by axon terminals and transported back to the cell body (retrograde transport) or taken up by cell bodies and transported to their axon terminals (anterograde transport). This allows for the precise mapping of neural circuits.

For example, injections of D-[2,3-³H] Aspartic Acid into the lateral geniculate nucleus (LGN) of the thalamus have been used to label corticothalamic projection neurons. jneurosci.org This revealed labeling of pyramidal cells in layer 6 of the visual cortex, indicating a projection from these cortical neurons back to the thalamus. jneurosci.org Conversely, injections into the visual cortex resulted in diffuse labeling in the LGN, demonstrating the anterograde transport from cortical layer 6 cells. jneurosci.org These tracing studies have been fundamental in elucidating the anatomical organization of major excitatory pathways in the brain, such as the corticostriatal and corticothalamic projections.

Table 2: Axonal Tracing Studies Using D-[2,3-³H] Aspartic Acid

Injection Site Labeled Region Type of Transport Pathway Identified Reference
Lateral Geniculate Nucleus Pyramidal cells in cortical layer 6 Retrograde Corticothalamic jneurosci.org
Visual Cortex Diffuse labeling in the LGN Anterograde Corticothalamic jneurosci.org

Analysis of Endogenous D-Aspartate Levels and Dynamics in Animal Models

The investigation of endogenous D-aspartate levels and its physiological fluctuations in animal models has been a significant area of research, providing crucial insights into its roles in the nervous and endocrine systems. The use of radiolabeled compounds, particularly D-[2,3-3H]Aspartic Acid, has been instrumental in tracing the uptake, transport, and localization of this D-amino acid within various tissues.

Studies utilizing D-[2,3-3H]aspartate ([3H]D-Asp) have demonstrated its high-affinity uptake and transport in the excitatory neurons of several animal models, including rats, mice, and hamsters. nih.gov When infused intracerebrally, [3H]D-Asp shows strong autoradiographic labeling in neuropil sites known to have excitatory nerve inputs, such as the hippocampal formation, septum, and neostriatum. nih.gov This methodology has also provided evidence for both retrograde and anterograde axonal transport of D-aspartate, highlighting its dynamic movement within neuronal circuits. nih.gov For example, infusions into the hilus fasciae dentatae resulted in the anterograde transport of [3H]D-Asp within the mossy fibers. nih.gov Similarly, studies in mouse cerebellar slices have shown specific sites of D-[3H]aspartate accumulation. nih.govfrontiersin.org

The distribution of intravenously administered D-[2,3-3H]Aspartic acid has been compared with that of L-glutamate in naive rats to understand the contribution of peripheral organs to its homeostasis. elsevierpure.comnih.gov These studies revealed that skeletal muscle, liver, and gut were the major organs for sequestration, accounting for 87% of the total D-[2,3-3H]Asp radioactivity capture. elsevierpure.comnih.gov This indicates a rapid elimination of aspartate from the blood into peripheral tissues. elsevierpure.comnih.gov

Endogenous D-aspartate exhibits a distinct pattern of occurrence in mammalian tissues. In the central nervous system (CNS), it is highly concentrated during prenatal development and its levels drastically decrease after birth. nih.govfrontiersin.orgmdpi.comresearchgate.net Conversely, in endocrine glands such as the pituitary, pineal gland, adrenal gland, and testis, the concentration of D-aspartate is low during gestational phases and progressively increases during postnatal life, stabilizing once the organ is fully differentiated. mdpi.comresearchgate.net

Research has quantified the levels of D-aspartate in various tissues across different animal models, revealing significant variations. For instance, in sheep, the highest tissue concentration of D-aspartate was found in the pineal gland, while the pituitary gland showed the greatest capacity for its storage. mdpi.com The concentration in the sheep ovary was measured at approximately 260 nM/g of tissue. mdpi.com

The administration of D-aspartate to animal models has been shown to influence the levels of various hormones. Long-term oral administration in mature Wistar rats led to a significant accumulation of the amino acid in the testes, pituitary gland, and brain, which was associated with an increase in serum luteinizing hormone (LH) and testosterone. mdpi.comnih.gov Short-term experiments in rats also demonstrated that D-aspartate injection led to an increase in N-methyl-D-aspartate (NMDA) in the testes, adenohypophysis, and hypothalamus, with the hypothalamus showing the most substantial increase. mdpi.com

The following tables present detailed findings from various studies on the levels and effects of D-aspartate in different animal models.

Table 1: Effect of Long-Term D-Aspartate Administration in Mature Wistar Rats

This table shows the changes in D-Aspartate and hormone levels in different tissues of sexually mature Wistar rats following the oral administration of a sodium D-aspartate solution for 12 days. The results indicate a significant uptake of D-Aspartate in the analyzed tissues and a corresponding increase in hormone concentrations. Data sourced from mdpi.comnih.gov.

Tissue/SerumAnalyteChange from Control
Pituitary GlandD-AspartateIncreased
TestesD-AspartateIncreased
BrainD-AspartateIncreased
SerumD-AspartateIncreased
SerumLuteinizing Hormone (LH)Increased
SerumTestosteroneIncreased
TestesTestosteroneIncreased
SerumAndrostenedioneIncreased
TestesAndrostenedioneIncreased

Table 2: Effect of Short-Term D-Aspartate Administration in Male Rats

This table details the effects observed one hour after a single intraperitoneal injection of D-Aspartate in male rats. The findings highlight the rapid uptake of D-Aspartate and its subsequent conversion to N-Methyl-D-aspartate (NMDA) in neuroendocrine tissues, leading to hormonal release. Data sourced from mdpi.com.

TissueAnalyteChange from Control
AdenohypophysisD-AspartateIncreased
NMDAIncreased
Luteinizing Hormone (LH)Increased
Prolactin (PRL)Increased
HypothalamusD-AspartateIncreased
NMDAHighest Increase Observed
Gonadotropin-Releasing Hormone (GnRH)Increased
TestesD-AspartateIncreased
NMDAIncreased
TestosteroneIncreased

Table 3: D-Aspartate Levels in Tissues of Female Sheep (Ovis aries) after Administration

This table presents the concentration of D-Aspartate in various tissues and serum of female sheep 24 hours after administration. The data illustrates the significant increase in D-Aspartate levels compared to baseline, demonstrating its uptake and distribution. Data sourced from mdpi.com.

Elucidating Neurotransmitter Dynamics and Transport Processes with D 2,3 3h Aspartic Acid

Mechanisms of D-Aspartate Release from Presynaptic Terminals

The release of D-aspartate from presynaptic terminals is a complex process involving both calcium-dependent and independent pathways. These mechanisms are critical for understanding normal synaptic function and pathological states.

Calcium-Dependent Exocytotic Release Pathways

A primary mechanism for neurotransmitter release is calcium-dependent exocytosis, a process where synaptic vesicles fuse with the presynaptic membrane to release their contents into the synaptic cleft. mdpi.comresearchgate.net Studies have consistently demonstrated that D-aspartate is released in this manner. researchgate.netnih.gov Depolarization of nerve endings, for instance by increasing the extracellular potassium (K+) concentration, triggers an influx of calcium ions (Ca2+) which, in turn, initiates the exocytotic release of D-aspartate. nih.govfrontiersin.org This process is not unique to neurons; it has also been observed in neuroendocrine cells like the rat pheochromocytoma PC12 cell line, where D-aspartate is stored in secretory granules and released via a Ca2+-dependent mechanism. nih.gov

Further evidence for the vesicular release of D-aspartate comes from studies using toxins that specifically target components of the exocytotic machinery. For example, botulinum neurotoxin type E, which cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25), has been shown to inhibit the Ca2+-dependent release of D-aspartate. nih.gov Similarly, α-latrotoxin, a potent stimulator of neurotransmitter release, causes a Ca2+-dependent release of D-aspartate. nih.gov The presence of D-aspartate in synaptic vesicles further supports its role as a neurotransmitter released through exocytosis. researchgate.netnih.gov Research has shown that D-aspartate is concentrated in synaptic vesicles within synaptosomes, with higher concentrations found in the vesicles compared to the synaptosome as a whole. nih.gov

Modulation of Release by Endogenous and Exogenous Factors

The release of D-aspartate is not a static process but is modulated by various endogenous and exogenous factors. Stimulation with high concentrations of potassium (K+) is a widely used experimental method to depolarize neurons and astrocytes, leading to the release of D-aspartate. arvojournals.orgnih.govnih.gov This K+-stimulated release has been shown to be enhanced by excitatory amino acids like kainate and quisqualate, and inhibited by inhibitory amino acids such as glycine (B1666218), taurine, and GABA in cerebellar astrocytes. nih.gov

Neuroprostanes, which are lipid peroxidation products, have also been shown to modulate D-aspartate release. For instance, the docosahexaenoic acid (DHA)-derived metabolite, 4(S)-F4t-neuroprostane, has been found to inhibit K+-induced D-aspartate release from bovine retina in a concentration-dependent manner. arvojournals.org This suggests a regulatory role for these lipid mediators in excitatory neurotransmission.

The table below summarizes the effects of various factors on D-aspartate release.

Modulating FactorEffect on D-Aspartate ReleaseCell Type/PreparationReference
High K+ StimulationInduces releaseCerebellar Astrocytes, Bovine Retina, Spinal Cord Synaptosomes arvojournals.orgnih.govnih.gov
KainatePotentiates K+-induced releaseCerebellar Astrocytes nih.gov
QuisqualatePotentiates K+-induced releaseCerebellar Astrocytes nih.gov
GlycineDepresses K+-stimulated releaseCerebellar Astrocytes nih.gov
TaurineDepresses K+-stimulated releaseCerebellar Astrocytes nih.gov
GABADepresses K+-stimulated releaseCerebellar Astrocytes nih.gov
4(S)-F4t-NeuroprostaneInhibits K+-induced releaseBovine Retina arvojournals.org

Characterization of Neuronal and Glial Uptake Systems for D-Aspartate

The clearance of D-aspartate from the extracellular space is crucial for terminating its signaling and preventing excitotoxicity. This process is primarily mediated by a family of high-affinity transporters present on both neurons and glial cells.

Sodium-Dependent High-Affinity Transporters

The uptake of D-aspartate is predominantly carried out by sodium-dependent high-affinity excitatory amino acid transporters (EAATs). elifesciences.orgnih.gov These transporters couple the influx of glutamate (B1630785) or aspartate to the co-transport of sodium ions. elifesciences.org Several subtypes of EAATs have been identified, including GLAST (EAAT1) and GLT-1 (EAAT2), which are primarily expressed in glial cells, and EAAC1 (EAAT3), which is mainly found in neurons. frontiersin.orgphysiology.orgsdu.dk

Studies using radiolabeled D-aspartate have confirmed its uptake by these transporters in various preparations, including hippocampal slices, cultured astrocytes, and cells engineered to express specific EAAT subtypes. researchgate.netnih.govphysiology.org The uptake process is saturable and exhibits high affinity for D-aspartate, with Km values in the micromolar range. researchgate.netnih.gov This high-affinity uptake system is essential for maintaining low extracellular concentrations of excitatory amino acids. tmc.edu

The activity of these transporters is not only crucial for neurotransmitter reuptake but they also exhibit a thermodynamically uncoupled anion conductance that is gated by Na+ and substrate binding. frontiersin.org

Specificity and Competition with L-Enantiomers and Other Excitatory Amino Acids

The high-affinity transporters that take up D-aspartate also transport its L-enantiomer, L-aspartate, as well as the primary excitatory neurotransmitter, L-glutamate. elifesciences.orgscispace.com Mammalian glutamate transporters generally exhibit similar micromolar affinities for L-glutamate, L-aspartate, and D-aspartate. elifesciences.org This lack of stereospecificity means that these amino acids compete with each other for transport.

This competition has been demonstrated in various experimental systems. For example, the uptake of D-[3H]aspartate in cultured Bergmann glia is inhibited by both L-aspartate and L-glutamate. researchgate.net Similarly, studies on rat brain slices have shown that D-aspartate can inhibit the high-affinity uptake of L-[3H]glutamate in a manner consistent with competitive inhibition. scispace.com The ability of these transporters to bind both D- and L-aspartate with similar affinity has been explained by structural studies showing that D-aspartate can be accommodated in the transporter's binding site with only minor rearrangements. elifesciences.org

However, it is important to note that while D-aspartate is a good substrate for these transporters, it can also act as an antagonist at certain glutamate receptors, specifically AMPA receptors, a property not shared by L-aspartate. nih.gov This highlights the complex and multifaceted roles of D-aspartate in the central nervous system.

The following table provides a summary of the key transporters involved in D-aspartate uptake and their characteristics.

TransporterPrimary LocationSubstratesInhibitorsReference
GLAST (EAAT1)Glial CellsL-Glutamate, L-Aspartate, D-AspartateL-aspartate-β-hydroxamate, DIDS, SITS researchgate.net
GLT-1 (EAAT2)Glial CellsL-Glutamate, L-Aspartate, D-AspartateDihydrokainate physiology.org
EAAC1 (EAAT3)NeuronsL-Glutamate, D-AspartateDL-threo-β-hydroxyaspartate, L-trans-pyrrolodine-2,4-dicarboxylate physiology.org

Role of Transporter Reversal in Pathophysiological Conditions (e.g., ischemia)

Under normal physiological conditions, excitatory amino acid transporters (EAATs) maintain a low extracellular concentration of neurotransmitters like glutamate and aspartate by actively transporting them into neurons and glial cells. However, during pathological events such as ischemia—a condition characterized by a lack of blood flow and subsequent oxygen and glucose deprivation—this process can be reversed. The resulting efflux of excitatory amino acids into the synaptic cleft can lead to excitotoxicity and neuronal cell death.

Studies utilizing D-[2,3-3H]aspartate have been instrumental in elucidating the mechanisms of this transporter reversal. In superfused hippocampal slices from mice, the release of preloaded D-[3H]aspartate was significantly enhanced under ischemic conditions. nih.gov This release was found to be partially dependent on calcium ions and was also mediated by the reversal of sodium-dependent glutamate transporters. nih.gov The involvement of Na+ channels was demonstrated by the reduction of ischemia-induced D-[3H]aspartate release in the presence of Na+ channel blockers. nih.gov

Furthermore, research indicates that the enhanced release of D-aspartate during ischemia may also involve a swelling-induced component through chloride channels. nih.gov In vivo studies using microdialysis in the rat striatum have supported the hypothesis that both cell swelling-induced release and the reversal of astrocytic glutamate transporters contribute to the increase in extracellular excitatory amino acids during ischemia. ahajournals.org These findings highlight the complex interplay of different transport mechanisms that contribute to excitotoxicity in the ischemic brain.

Table 1: Factors Influencing D-[3H]Aspartate Release During Ischemia

FactorObservationImplicationCitation
Calcium Ions Release is partially Ca2+-dependent.A portion of the release mechanism is linked to calcium influx. nih.gov
Sodium-Dependent Transporters Release is mediated by the reversal of these transporters.The electrochemical gradient disruption during ischemia drives transporter reversal. nih.gov
Sodium Channels Blockers reduce ischemia-induced release.Sodium influx is a key trigger for transporter reversal. nih.gov
Chloride Channels A swelling-induced component contributes to release.Cellular swelling during ischemia opens chloride channels, allowing for amino acid efflux. nih.gov

Subcellular Compartmentalization and Vesicular Loading of D-Aspartate

The localization of a substance within synaptic vesicles is a key criterion for its classification as a neurotransmitter. Research using D-[2,3-3H]aspartate has provided significant insights into the subcellular storage of D-aspartate, bolstering the case for its role as a signaling molecule in the nervous system.

Localization within Synaptic Vesicles and Secretory Granules

Studies have demonstrated that D-aspartate is present in high concentrations within synaptic vesicles of axon terminals. nih.gov In the mollusk Loligo vulgaris, D-aspartate concentrations were found to be higher in synaptic vesicles than in the surrounding synaptosomes, indicating an active accumulation process. nih.gov Similarly, in the sea hare Aplysia limacina, D-aspartate was found in both the cell soma and synaptosomes, with higher concentrations detected in synaptic vesicles. nih.gov This subcellular distribution strongly suggests that D-aspartate is concentrated and stored in these vesicles for subsequent release. nih.gov Further evidence comes from studies on PC12 cells, where D-aspartate has been localized to secretory granules. researchgate.net

The process of loading D-aspartate into these vesicles is an active one. In vitro experiments have shown that the accumulation of radiolabeled L-aspartate and D-aspartate into a common vesicular pool is non-competitively inhibited by each other, suggesting they may be accumulated by different transporters. researchgate.net The transporter sialin (B1330336) has been identified as a potential vesicular aspartate transporter, capable of transporting both aspartate and glutamate into synaptic vesicles. pnas.orgfrontiersin.orgpnas.org However, the precise mechanisms and the identity of all transporters involved in vesicular D-aspartate loading are still under investigation. researchgate.netnih.govjneurosci.org

Evidence for D-Aspartate as a Putative Vesicular Neurotransmitter

The accumulation of D-aspartate in synaptic vesicles and its subsequent release are fundamental to its proposed role as a neurotransmitter. nih.gov The exocytotic release of D-aspartate has been observed from cultured neurons, synaptosomes, and intact brain tissue. researchgate.net Depolarization of nerve endings with potassium ions triggers the immediate, calcium-dependent release of D-aspartate, a hallmark of vesicular neurotransmitter release. nih.gov

Immunogold labeling studies in the rat hippocampus have provided direct visual evidence for the co-localization of aspartate and glutamate within the same excitatory nerve terminals. jneurosci.org The ratio of immunogold particles for aspartate in synaptic vesicles compared to the cytoplasm was significantly higher than for other amino acids like glutamine or taurine, further supporting its concentration within vesicles. jneurosci.org Taken together, the evidence for its localization in synaptic vesicles, active vesicular loading, and depolarization-induced, calcium-dependent release strongly supports the hypothesis that D-aspartate functions as a vesicular neurotransmitter. nih.govnih.govfrontiersin.org

D Aspartic Acid in the Investigation of Neurobiological Functions and Dysfunctions

Synaptic Plasticity and Learning Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. d-nb.infolibretexts.org D-Aspartic acid has been identified as a significant modulator of these processes, primarily through its influence on N-methyl-D-aspartate (NMDA) receptor-dependent phenomena. d-nb.infofrontiersin.org

Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for how the brain stores information. nih.govresearchgate.net Both processes are critically dependent on the influx of calcium through NMDA receptors. nih.govscielo.br D-Aspartic acid directly influences these forms of plasticity.

Studies have demonstrated that elevated levels of D-Asp enhance NMDA receptor-dependent synaptic plasticity. frontiersin.org In electrophysiological studies on the hippocampus of adult mice, increased D-Asp content, achieved either through chronic administration or by genetic deletion of its catabolic enzyme D-aspartate oxidase (DDO), facilitates both early-phase (E-LTP) and late-phase LTP (L-LTP). nih.govfrontiersin.org Notably, an induction protocol that would typically only cause a decaying E-LTP can produce a stable and enduring L-LTP in the presence of higher D-Asp levels. frontiersin.org This form of D-Asp-dependent L-LTP is sensitive to cytochalasin D, an inhibitor of actin polymerization, highlighting a link to structural synaptic changes. frontiersin.orgnih.gov Conversely, D-Asp has been reported to inhibit LTD. researchgate.net By acting as an agonist at the NMDA receptor, D-Asp facilitates the synaptic strengthening essential for memory formation, potentially by compensating for reduced signaling that can occur with aging. researchgate.netclinicaltrials.gov

The molecular effects of D-Aspartic acid on synaptic plasticity translate to observable changes in learning and memory in animal models. researchgate.net Numerous studies utilizing behavioral tests, such as the Morris water maze, have established a direct correlation between cerebral D-Asp concentrations and cognitive performance. researchgate.netgoogle.com

Oral administration of D-Aspartic acid to rats has been shown to improve their cognitive ability in spatial learning tasks. researchgate.netgoogle.com Similarly, mice with genetically increased D-Asp levels exhibit enhanced memory. frontiersin.org Research indicates that D-Asp consumption can selectively promote intermediate-term spatial memory, making memory more stable during retrieval within a specific time window (3–4 hours post-training). nih.gov However, some studies note that the effect in mice might be less about accelerating the initial learning acquisition and more about preventing periods of memory destabilization. researchgate.net The cognitive enhancements are linked to D-Asp's ability to modulate hippocampal neural networks and facilitate functional connectivity. frontiersin.orgnih.gov

Table 1: Effects of D-Aspartic Acid on Spatial Learning and Memory in Rodent Models
Experimental ModelMethod of D-Asp IncreaseBehavioral TestObserved EffectReference
RatsOral administrationMorris Water MazeImproved cognitive capability to find hidden platform google.com, researchgate.net
MiceChronic consumptionSpatial memory retrievalMore stable memory 3-4 hours post-training nih.gov
MiceDdo gene deletionNot specifiedEnhanced memory frontiersin.org
RatsOral treatmentWater-Maze Learning SystemPositive effect on increasing learning and memory google.com

Neurodevelopmental Processes and Temporal Regulation

D-Aspartic acid exhibits a distinct pattern of expression during development, suggesting a crucial role in the formation and maturation of the central nervous system. nih.govnih.gov

The concentration of D-Aspartic acid in the CNS is dynamically regulated throughout an organism's life, with particularly high levels during embryonic and early postnatal periods. nih.govnih.govnih.gov In both humans and rodents, D-Asp is abundant in the brain during prenatal development but its levels decrease significantly after birth. nih.govnih.govnih.gov This postnatal decline coincides with the expression onset of the D-aspartate oxidase (DDO) gene, which encodes the enzyme that specifically degrades D-Asp. nih.govnih.gov

Immunohistochemical studies in the embryonic rat brain show D-Asp first appearing near the hindbrain and subsequently spreading to the forebrain. nih.gov High levels of D-Asp are observed in areas of active neurogenesis and neuronal migration, such as the cortical plate and subventricular zone, during early postnatal life, with levels becoming almost undetectable in adults. nih.gov This transient increase during critical developmental windows strongly implicates D-Asp as a signaling molecule involved in neurodevelopmental processes. nih.govnih.gov In the adult brain, D-Asp persists in regions where neurogenesis continues, such as the dentate gyrus. researchgate.net

Consistent with its high expression during brain development, D-Asp has been shown to influence the generation of new neurons (neurogenesis) and the structural complexity of existing ones. nih.govresearchgate.net The molecule is considered a potential modulator of adult neurogenesis. researchgate.net Depletion of the enzyme that synthesizes D-Asp from L-Aspartate, aspartate racemase, in newborn neurons in the adult hippocampus leads to severe defects in their dendritic development and survival. researchgate.net

Furthermore, increasing D-Asp levels, either through chronic administration or DDO gene deletion in mice, triggers plastic changes in neuronal structure. nih.gov Specifically, these mice show increased dendritic length and a higher density of dendritic spines on pyramidal neurons in the prefrontal cortex and the CA1 region of the hippocampus. nih.govnih.gov In vitro studies corroborate these findings, showing that D-Asp exposure increases the density of spines on hippocampal neurons. nih.gov These structural modifications are linked to the enhancement of NMDAR-dependent transmission and are thought to contribute to the observed improvements in synaptic plasticity and memory. nih.gov

Table 2: Research Findings on D-Aspartate's Role in Neurodevelopment
Area of InvestigationKey FindingExperimental ContextReference
Developmental ExpressionHigh D-Asp levels in prenatal brain, decreasing after birth.Human and rodent CNS nih.gov, nih.gov, nih.gov
Enzymatic RegulationPostnatal decrease in D-Asp coincides with D-aspartate oxidase (DDO) expression.Rodent brain nih.gov, nih.gov
NeurogenesisD-Asp is implicated as a modulator of adult neurogenesis.Adult hippocampus researchgate.net
Dendrite MorphologyIncreased D-Asp leads to greater dendritic length and spine density.Mouse prefrontal cortex and hippocampus nih.gov, nih.gov

Modulation of Excitatory Amino Acid Systems

The neurobiological effects of D-Aspartic acid are mediated primarily through its interaction with the glutamatergic system, the main excitatory neurotransmitter system in the brain. frontiersin.orgscbt.com D-Asp functions as an endogenous agonist for the NMDA receptor, a critical subtype of glutamate (B1630785) receptor. researchgate.netfrontiersin.org It binds to the glutamate site on the NMDA receptor, thereby activating it. nih.govnih.gov This action is central to its role in synaptic plasticity and neurodevelopment. jebms.orgmdpi.com

Besides its direct postsynaptic action, D-Asp can also influence glutamatergic transmission presynaptically. frontiersin.org Studies have shown that D-Asp can evoke the release of L-glutamate in certain brain areas by activating presynaptic NMDA, AMPA/kainate, and mGlu5 receptors. frontiersin.org This suggests D-Asp can amplify excitatory signals not only by directly activating postsynaptic receptors but also by increasing the release of the primary excitatory neurotransmitter, L-glutamate. frontiersin.org The uptake of D-Asp into cells may involve the L-glutamate/L-aspartate transporter system. frontiersin.org Furthermore, N-methyl-D-aspartate (NMDA) itself is a natural compound biosynthesized in vivo from D-Aspartic acid, which acts as its precursor. nih.gov Both D-Asp and NMDA are found endogenously in the nervous system and are involved in modulating neuroendocrine functions, such as prolactin release, through actions on the hypothalamus and pituitary gland. nih.gov

D-Aspartate as an Endogenous Agonist at NMDA Receptors (NMDARs)

D-Aspartic acid (D-Aspartate) is an endogenous amino acid that functions as a neurotransmitter in the mammalian brain. nih.gov A primary mechanism of its action is through its role as a direct agonist at the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors. nih.govnih.govfrontiersin.orgnih.gov Pharmacological studies have demonstrated that D-Aspartate binds to the L-glutamate site on the NMDA receptor complex. frontiersin.orgmdpi.com Activation of NMDA receptors is a complex process that requires the binding of not only a primary agonist like glutamate or D-aspartate but also a co-agonist, such as glycine (B1666218) or D-serine. wikipedia.orgrupress.org

Electrophysiological experiments provide functional evidence for this agonistic activity; the local application of D-Aspartate onto mouse brain slices triggers inward currents that are effectively antagonized by competitive and non-competitive NMDA receptor blockers. mdpi.com The proper functioning of NMDA receptor-mediated transmission is critical for synaptic plasticity, learning, and memory. wikipedia.orgnews-medical.net Consequently, the dysregulation of this system, including alterations in D-Aspartate metabolism, has been implicated in the pathophysiology of various neurological and psychiatric disorders. mdpi.commdpi.com While essential for normal brain function, excessive activation of NMDA receptors by abnormally high levels of D-Aspartate can lead to excitotoxicity and subsequent neuronal cell death. mdpi.com

Table 1: Summary of D-Aspartate's Action at NMDA Receptors

Feature Description Supporting Findings Citations
Receptor Target N-methyl-D-aspartate (NMDA) Receptor D-Aspartate is a recognized agonist for the NMDA subtype of ionotropic glutamate receptors. nih.govnih.govfrontiersin.org
Binding Site L-glutamate (agonist) site Pharmacological studies confirm D-Aspartate binds to the same site as the primary agonist, L-glutamate. frontiersin.orgmdpi.com
Activation Requirement Co-agonist dependent Requires the presence of a co-agonist (glycine or D-serine) for efficient channel opening. wikipedia.orgrupress.org
Functional Effect Excitatory Neurotransmission Application induces inward currents in neurons, which are blocked by specific NMDAR antagonists. mdpi.com
Pathophysiological Relevance Neurological & Psychiatric Disorders Dysfunctional NMDAR transmission, potentially involving D-Aspartate, is linked to conditions like schizophrenia. mdpi.commdpi.com

| High-Level Consequence | Excitotoxicity | Abnormally high concentrations of D-Aspartate can overstimulate NMDARs, leading to neuronal damage. | mdpi.com |

Interaction with AMPA and Metabotropic Glutamate Receptors

Beyond its well-established role at NMDA receptors, D-Aspartate also interacts with other key glutamate receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and metabotropic glutamate receptors (mGluRs). frontiersin.orgmdpi.com Research has shown that D-Aspartate can inhibit currents mediated by AMPA receptors in hippocampal neurons. nih.govnih.gov This inhibitory action is achieved through direct competition with agonists at the AMPA receptor binding site. nih.govnih.gov Schild plot analysis confirms that D-Aspartate acts as a competitive antagonist at AMPA receptors, and this inhibition is both concentration-dependent and voltage-independent within the tested physiological range. nih.gov

In addition to ionotropic receptors, D-Aspartate also modulates the activity of G protein-coupled metabotropic glutamate receptors. Specifically, pharmacological studies have demonstrated that D-Aspartate can stimulate metabotropic glutamate receptor 5 (mGluR5). mdpi.com The interaction between NMDA and mGlu5 receptors is considered important for cognitive functions like behavioral flexibility. nih.gov This modulatory profile suggests that D-Aspartate's influence on the glutamatergic system is multifaceted, extending beyond simple NMDAR activation to include the nuanced regulation of AMPA and metabotropic receptor pathways. frontiersin.orgmdpi.com

Table 2: D-Aspartate Interactions with AMPA and Metabotropic Glutamate Receptors

Receptor Type Interaction with D-Aspartate Mechanism of Action Citations
AMPA Receptor Inhibitory / Antagonistic Competitively blocks the agonist binding site, reducing kainate-induced currents. nih.govnih.govmdpi.com

| Metabotropic Receptor (mGluR5) | Stimulatory / Agonistic | Pharmacological studies show D-Aspartate stimulates mGluR5 in brain slices. | frontiersin.orgmdpi.com |

Impact on L-Glutamate Release and Glutamatergic Neurotransmission

D-Aspartate influences glutamatergic neurotransmission through a dual mechanism. In addition to its direct postsynaptic action on NMDA receptors, D-Aspartate can also indirectly modulate synaptic activity by evoking the presynaptic release of L-glutamate. frontiersin.orgnih.gov Studies in freely moving animals have shown that administration of D-Aspartate can lead to a significant efflux of L-glutamate in the prefrontal cortex. frontiersin.orgmdpi.com This release is thought to be triggered by the presynaptic activation of a combination of glutamate receptors, including NMDA, AMPA/kainate, and mGlu5 receptors. frontiersin.orgnih.gov

Furthermore, D-Aspartate has been shown to potentiate the postsynaptic effects of L-glutamate. pnas.org This potentiation may occur because D-Aspartate can block the uptake of L-glutamate, thereby increasing its effective concentration and duration in the synaptic cleft. pnas.org This body of evidence indicates that D-Aspartate is a central regulatory molecule within the glutamatergic system. mdpi.com It influences neurotransmission not only by directly activating postsynaptic NMDA receptors but also by promoting the release of the brain's primary excitatory neurotransmitter, L-glutamate, from presynaptic terminals. frontiersin.org

Table 3: Mechanisms of D-Aspartate's Impact on Glutamatergic Neurotransmission

Mechanism Description Key Receptors Involved Citations
Direct Postsynaptic Action Binds to and activates postsynaptic NMDA receptors, contributing to the excitatory postsynaptic potential. NMDA Receptors frontiersin.orgmdpi.com
Indirect Presynaptic Action Evokes the release of endogenous L-glutamate from presynaptic terminals. Presynaptic NMDA, AMPA/kainate, mGlu5 Receptors frontiersin.orgmdpi.comnih.gov

| Uptake Inhibition | Blocks the reuptake of L-glutamate, potentiating its effects at the synapse. | Glutamate Transporters | pnas.org |

Glial Cell Contribution to D-Aspartate Homeostasis

Role of Astrocytes in Uptake and Release of D-[2,3-3H] Aspartic Acid

Astrocytes play a critical role in maintaining the homeostasis of extracellular amino acids, including D-Aspartate. The radiolabeled tracer D-[2,3-3H] Aspartic acid is a valuable tool for investigating these processes, as it serves as a non-metabolizable marker for the intracellular pools of excitatory amino acids. nih.govjneurosci.orgjneurosci.org Studies using primary astrocyte cultures have demonstrated that these glial cells actively take up D-[2,3-3H] Aspartate. nih.govnih.gov

Astrocytes are also capable of releasing D-Aspartate. Experiments using primary astrocyte cultures preloaded with [3H]-D-aspartate have shown that its release can be triggered by raising the external potassium concentration, a condition that mimics pathological states like ischemia. jneurosci.orgnih.govjneurosci.org This release occurs in two distinct phases: a small, transient initial phase, followed by a slower, more progressive and larger second phase. jneurosci.orgnih.gov The release mechanism is notably independent of extracellular calcium. jneurosci.orgnih.gov The initial, rapid phase is attributed to the reversal of the glutamate transporter, while the slower, sustained phase is believed to result from astrocyte swelling induced by the high extracellular potassium. jneurosci.orgnih.gov In experimental models of ischemia, the stress hormone corticosterone (B1669441) was found to enhance the extracellular overflow of [3H]D-Aspartate from astrocytes by reducing its uptake, thereby potentially exacerbating excitotoxic damage. nih.gov

Table 4: Uptake and Release of D-[2,3-3H] Aspartic Acid by Astrocytes

Process Stimulus/Condition Mechanism Key Findings Citations
Uptake Basal Conditions Active transport via glutamate transporters. Astrocytes actively clear D-[2,3-3H] Aspartic acid from the extracellular space. nih.govnih.gov
Release (Phase 1) High Extracellular K+ Reversal of the glutamate transporter. A small, transient, and Ca2+-independent release. jneurosci.orgnih.gov
Release (Phase 2) High Extracellular K+ Swelling of the astrocyte. A slower, progressive, and Ca2+-independent release. jneurosci.orgnih.gov

| Modulation | Ischemia + Corticosterone | Decreased uptake rate. | Corticosterone enhances extracellular overflow of [3H]D-Aspartate in ischemic models. | nih.gov |

Investigation of D-Aspartate's Role in Experimental Models of Neurological and Psychiatric Disorders

The involvement of D-Aspartate in modulating glutamatergic neurotransmission has made it a key subject in the investigation of various neurological and psychiatric disorders where NMDAR dysfunction is a suspected etiological factor. mdpi.commdpi.com Preclinical and clinical studies have suggested a link between perturbed D-Aspartate metabolism and schizophrenia. frontiersin.orgnih.gov For instance, post-mortem studies have revealed significantly reduced D-Aspartate levels in the prefrontal cortex of individuals with schizophrenia. nih.govmdpi.com In rodent models of the disorder, increasing D-Aspartate levels has been shown to improve fronto-hippocampal connectivity and attenuate certain behavioral deficits. frontiersin.orgconductscience.com

The role of D-Aspartate is also being explored in neurodegenerative conditions. mdpi.com Because dysfunctional NMDAR activation is implicated in Alzheimer's disease, D-Aspartate metabolism has been an area of investigation. nih.govmdpi.com In a long-term mouse model of neuropathic pain, which induces cognitive and emotional dysfunctions, treatment with D-Aspartate was found to reduce abnormal behaviors and normalize the hippocampal expression of the β-amyloid protein Aβ1-42. researchgate.netnih.gov Furthermore, in experimental models of brain ischemia, the glucocorticoid corticosterone was shown to decrease the astrocytic uptake of D-[2,3-3H]aspartate, leading to increased extracellular levels and exacerbating cell death, highlighting the compound's relevance in acute brain injury. nih.gov

Table 6: Findings on D-Aspartate in Experimental Disease Models

Disorder Model Key Findings Implication Citations
Schizophrenia Reduced D-Aspartate in prefrontal cortex; treatment in rodents improves cortico-hippocampal connectivity. Suggests a role for D-Aspartate deficiency in the pathophysiology and as a potential therapeutic target. nih.govfrontiersin.orgmdpi.comnih.govconductscience.com
Neuropathic Pain D-Aspartate treatment in a mouse model reduced pain-related behaviors and normalized hippocampal Aβ1-42 levels. D-Aspartate may ameliorate both sensory and neuropsychiatric aspects of chronic pain. researchgate.netnih.gov
Ischemia Corticosterone decreased astrocytic uptake of D-[2,3-3H]aspartate, worsening ischemic cell death. Highlights the role of astrocytic D-Aspartate handling in the context of acute excitotoxic injury. nih.gov

| Autism Spectrum Disorders | Dysregulation of D-Aspartate metabolism has been noted in an animal model of autism. | Suggests a potential link between D-Aspartate signaling and neurodevelopmental disorders. | mdpi.com |

Animal Models of Schizophrenia (e.g., DDO knockout mice, altered D-Aspartate levels)

Research into the glutamatergic hypothesis of schizophrenia has highlighted the potential involvement of D-Aspartate. nih.gov Studies using animal models with altered D-Aspartate levels, primarily D-aspartate oxidase (DDO) knockout mice, have provided significant findings. DDO is the primary enzyme responsible for the catabolism of D-Aspartate, and its absence leads to a tonic increase in D-Asp levels in the brain. nih.govnih.gov

DDO knockout (DDO-/-) mice exhibit elevated D-Aspartate levels in various brain regions. jneurosci.org These mice have been instrumental in studying the effects of chronically high D-Asp on schizophrenia-like behaviors, often induced by NMDA receptor antagonists such as phencyclidine (PCP), amphetamine, or MK-801. jneurosci.orgmdpi.com

Key findings from these studies indicate that increased cerebral D-Aspartate can attenuate several schizophrenia-like phenotypes. nih.gov For instance, DDO-/- mice show a significant reduction in motor hyperactivity and prepulse inhibition (PPI) deficits induced by PCP. nih.govresearchgate.net PPI is a measure of sensorimotor gating, which is typically impaired in individuals with schizophrenia. Furthermore, elevated D-Aspartate levels in these models counteract the dysfunctional activation of cortico-limbo-thalamic circuits induced by PCP and can positively influence the development of cortico-hippocampal connectivity. nih.govnih.govmdpi.com This is particularly relevant as cortico-hippocampal dysconnectivity is considered a feature of schizophrenia. nih.gov

The protective effects of elevated D-Aspartate are not limited to genetic models. Pharmacological approaches involving the oral administration of D-Aspartate have been shown to produce similar attenuating effects on sensory gating deficits induced by psychotomimetic drugs. jneurosci.org These findings collectively suggest that dysregulation of D-Aspartate metabolism, potentially due to increased DDO expression and subsequent D-Asp reduction as seen in post-mortem brains of schizophrenia patients, may contribute to the pathophysiology of the disorder. nih.govnih.govmdpi.com

ModelIntervention/ObservationKey FindingsReference(s)
DDO knockout (DDO-/-) mice Characterized by tonically increased D-Aspartate levels.Attenuation of phencyclidine (PCP)-induced motor hyperactivity, ataxia, and prepulse inhibition (PPI) disruption. nih.govnih.govresearchgate.net nih.gov, nih.gov, researchgate.net
Counteracts dysfunctional cortico-limbo-thalamic activation induced by PCP. nih.gov nih.gov
Affects the development of cortico-hippocampal connectivity networks. nih.gov nih.gov
Increased NMDAR-mediated synaptic plasticity and neuronal spine density. nih.gov nih.gov
Pharmacological Model (Mice) Chronic oral administration of D-Aspartate.Attenuated prepulse inhibition (PPI) deficits induced by amphetamine and MK-801. nih.govjneurosci.org nih.gov, jneurosci.org
Prevents corticostriatal long-term depression. jneurosci.org jneurosci.org
Post-mortem Human Brain (Schizophrenia) Neurochemical analysis.Significantly reduced D-Aspartate content in prefrontal regions. nih.gov nih.gov
Increased DDO mRNA expression in the prefrontal cortex. nih.gov nih.gov

Research into Neurodegenerative Processes (e.g., Alzheimer's disease models, excitotoxicity)

The role of D-Aspartic acid in neurodegenerative processes is complex, with evidence suggesting both protective and potentially detrimental effects depending on its concentration and the pathological context. The primary mechanism of action is through its agonist activity at the NMDA receptor, a key player in synaptic plasticity and, when overactivated, in excitotoxicity. nih.govfrontiersin.org

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, like the NMDA receptor, leads to neuronal damage and death. nih.gov This phenomenon is implicated in various neurodegenerative diseases. nih.gov D-Aspartate, as an NMDA receptor agonist, can contribute to excitotoxicity when present at excessive levels. frontiersin.org Studies have shown that while DDO knockout mice with elevated D-Aspartate levels show some benefits in schizophrenia models, this same elevation can facilitate age-dependent neurodegenerative processes, highlighting the potential for excitotoxicity. mdpi.comnih.gov

In the context of Alzheimer's disease (AD), the findings are particularly nuanced. Alterations in the physiological levels of D-amino acids have been linked to AD. nih.gov Some research indicates that higher levels of D-Aspartic acid have been found in the cerebrospinal fluid (CSF) of patients with AD compared to healthy controls. nih.gov The accumulation of D-Aspartate in the brain is thought to be regulated by the expression of DDO, which increases with age, potentially as a protective mechanism to prevent neurodegeneration caused by NMDA receptor over-activation. mdpi.com

The relationship between D-Aspartate and AD is intertwined with the broader glutamatergic system. The NMDA receptor's signaling must be finely balanced to support neuronal survival, and this balance is disrupted in AD. nih.gov While excessive activation is neurotoxic, adequate NMDA receptor activity is crucial for neuronal plasticity and survival. nih.gov Therefore, the role of D-Aspartate in AD pathogenesis is a subject of ongoing investigation, focusing on how its modulation of the NMDA receptor contributes to either neuroprotection or excitotoxic neurodegeneration. nih.gov

Condition/ModelObservationImplication/FindingReference(s)
General Neurodegeneration Excessive activation of NMDA receptors by agonists like D-Aspartate.Can lead to neuronal dysfunction and death via excitotoxicity. frontiersin.orgnih.gov frontiersin.org, nih.gov
DDO knockout mice Chronically elevated D-Aspartate levels.Facilitated age-dependent brain neurodegeneration processes, indicating excitotoxicity. mdpi.comnih.gov mdpi.com, nih.gov
Alzheimer's Disease (Human) Analysis of cerebrospinal fluid (CSF).Higher levels of D-Aspartic acid found in the CSF of AD patients compared to controls. nih.gov nih.gov
Aging Brain D-Aspartate concentration declines with age.This decline is regulated by increased expression of DDO, which may prevent neurodegeneration from NMDA receptor over-activation. mdpi.com mdpi.com

Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system. nih.govnih.gov Research using EAE models has explored the therapeutic potential of D-Aspartic acid, revealing its neuroprotective properties. nih.gov

In studies using female C57BL/6 mice where EAE was induced by myelin oligodendrocyte glycoprotein, treatment with D-Aspartate demonstrated significant beneficial effects. nih.govnih.gov The administration of D-Aspartate was shown to attenuate the severity of the disease and delay its onset. nih.govresearchgate.net

Histological analysis of the brain and cerebellum from D-Aspartate-treated EAE mice revealed a reduction in inflammation and leukocyte infiltration. nih.govresearchgate.net Furthermore, the extent of demyelination was also found to be reduced with D-Aspartate therapy. researchgate.net

On a biochemical level, D-Aspartate treatment was associated with a significant decrease in the serum levels of the pro-inflammatory cytokine interleukin 6 (IL-6). nih.govnih.gov Conversely, the total antioxidant capacity in the serum of these mice was significantly higher compared to control animals. nih.govnih.gov These findings suggest that D-Aspartate exerts its beneficial effects in EAE not only by modulating the immune response but also by combating oxidative stress. The data indicates that D-Aspartate possesses neuroprotective properties that may be relevant for preventing the onset and progression of MS. nih.gov

ModelInterventionKey Research FindingsReference(s)
EAE Mouse Model (C57BL/6) Treatment with D-Aspartic acid (D-Asp).Attenuated severity and delayed onset of EAE. nih.govnih.govresearchgate.net nih.gov, nih.gov, researchgate.net
Reduced inflammation and leukocyte infiltration in the CNS. nih.govresearchgate.net nih.gov, researchgate.net
Decreased demyelination in the brain and cerebellum. researchgate.net researchgate.net
Significantly lower serum levels of Interleukin 6 (IL-6). nih.govnih.gov nih.gov, nih.gov
Significantly higher total antioxidant capacity in serum. nih.govnih.gov nih.gov, nih.gov

Autism Spectrum Disorder Animal Models

Research into the neurobiological underpinnings of Autism Spectrum Disorder (ASD) has increasingly focused on the role of glutamatergic system dysfunction. nih.gov Given that D-Aspartate is a key modulator of NMDA receptor activity, its potential involvement in ASD pathophysiology is an emerging area of investigation. nih.gov

Studies have utilized various animal models to explore this connection. One prominent idiopathic model of ASD is the inbred BTBR mouse strain, which exhibits behavioral phenotypes relevant to autism. nih.gov A significant finding in BTBR mice is the presence of a disrupted D-Aspartate metabolism. nih.gov

Biochemical analyses have revealed a striking and stereoselective increase in D-Aspartate content in the prefrontal cortex, hippocampus, and serum of BTBR mice compared to control strains. nih.gov This suggests a systemic alteration in D-Aspartate levels.

Consistent with these biochemical findings, gene expression studies in the same brain regions of BTBR mice showed a significant reduction in the mRNA levels of D-aspartate oxidase (DDO). nih.gov Since DDO is the enzyme that breaks down D-Aspartate, its reduced expression provides a molecular basis for the observed accumulation of D-Aspartate in these mice. nih.gov In contrast, similar analyses in other genetic mouse models of ASD (Cntnap2-/-, Shank3-/-, and 16p11.2+/-) did not find such gross alterations in D-Aspartate metabolism, suggesting that this specific disruption may be pertinent to the idiopathic BTBR model. nih.gov These results highlight a dysfunctional D-Aspartate metabolism in a widely used animal model of idiopathic ASD and call for further investigation into the role of D-amino acids in the etiology of ASD. nih.gov

Animal ModelBrain Region/SampleBiochemical/Genetic FindingReference(s)
BTBR Mice (Idiopathic ASD model) Prefrontal CortexIncreased D-Aspartate content. nih.gov
Reduced mRNA levels of D-aspartate oxidase (DDO). nih.gov
Hippocampus Increased D-Aspartate content. nih.gov
Reduced mRNA levels of D-aspartate oxidase (DDO). nih.gov
Serum Increased D-Aspartate content. nih.gov
Cntnap2-/-, Shank3-/-, 16p11.2+/- mice (Genetic ASD models) Cerebral and serumNo gross alterations in D-Aspartate metabolism found. nih.gov

Advanced Research Avenues and Future Directions for D 2,3 3h Aspartic Acid Studies

Integration with Electrophysiological Techniques for Functional Correlates

The combination of D-[2,3-3H] Aspartic acid with electrophysiological techniques offers a powerful approach to directly correlate the presence and activity of D-Aspartate with neuronal function. By using radiolabeling to track the uptake, release, and localization of D-Aspartate, researchers can simultaneously measure electrical activities such as synaptic transmission and plasticity.

Future studies can leverage this combination to investigate several key areas. For instance, in hippocampal slices, the application of D-[2,3-3H] Aspartic acid can be paired with patch-clamp recordings to elucidate its precise role in modulating N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govmdpi.com Research has already shown that increasing D-Aspartate levels enhances LTP in mouse hippocampal slices. nih.gov

Furthermore, electrophysiological studies in various brain regions, such as the substantia nigra pars compacta, have demonstrated that D-Aspartate can trigger inward currents in dopamine (B1211576) neurons by activating NMDARs and, to a lesser extent, AMPA and mGlu1/5 receptors. mdpi.com The use of D-[2,3-3H] Aspartic acid in these experiments would allow for a quantitative correlation between the concentration of D-Aspartate at the synapse and the magnitude of the electrophysiological response.

Research AreaElectrophysiological TechniquePotential Findings with D-[2,3-3H] Aspartic Acid
Synaptic PlasticityField Excitatory Postsynaptic Potential (fEPSP) RecordingsQuantify the relationship between D-Aspartate concentration and the degree of LTP or LTD enhancement.
Neuronal ExcitabilityWhole-Cell Patch-ClampCorrelate D-Aspartate uptake with changes in neuronal firing rates and membrane properties.
Neurotransmitter ReleasePaired-Pulse RecordingsDetermine the presynaptic effects of D-Aspartate on the probability of neurotransmitter release.

Synergistic Approaches with Molecular Biology and Genetic Manipulations in Model Organisms

The synergy between D-[2,3-3H] Aspartic acid studies and molecular biology, particularly through genetic manipulation in model organisms, provides a robust platform for dissecting the molecular pathways regulated by D-Aspartate. The development of knockout mice for D-aspartate oxidase (Ddo), the enzyme that degrades D-Aspartate, has been instrumental in understanding the consequences of elevated D-Aspartate levels. nih.govbohrium.com

Future research can utilize D-[2,3-3H] Aspartic acid in these genetically modified models to trace the fate of excess D-Aspartate and identify novel target cells and signaling pathways. For example, by administering the radiolabeled compound to Ddo knockout mice, researchers can map the brain regions and peripheral tissues where D-Aspartate accumulates and correlate this with behavioral or physiological changes.

Moreover, combining D-[2,3-3H] Aspartic acid with techniques like in situ hybridization and RNA sequencing in these models can reveal how D-Aspartate influences gene expression. Studies have already shown that D-Aspartate can modulate the expression of key steroidogenic enzymes such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 side-chain cleavage (P450scc). nih.govresearchgate.net

Genetic ModelMolecular TechniqueResearch Question Addressable with D-[2,3-3H] Aspartic Acid
Ddo Knockout MiceAutoradiographyWhere does excess D-Aspartate accumulate in the brain and periphery?
Aspartate Racemase Overexpressing MiceRNA SequencingWhat are the downstream transcriptional targets of elevated D-Aspartate synthesis?
NMDAR Subunit Knock-in MiceMicrodialysis with Scintillation CountingHow do specific NMDAR subunits contribute to D-Aspartate-mediated neurotransmitter release?

Elucidation of Novel Signaling Pathways Mediated by D-Aspartate Beyond Classical Neurotransmission

While the role of D-Aspartate as an NMDAR agonist is well-established, emerging evidence suggests its involvement in signaling pathways beyond classical neurotransmission. nih.govcapes.gov.br D-[2,3-3H] Aspartic acid is an invaluable tool for uncovering these novel functions.

One promising area of investigation is the role of D-Aspartate in second messenger systems. It has been demonstrated that D-Aspartate can increase cyclic AMP (cAMP) levels, suggesting a link to G-protein coupled receptor (GPCR) signaling. st-andrews.ac.ukresearchgate.net By using D-[2,3-3H] Aspartic acid in combination with cAMP assays and phosphoproteomics, researchers can identify the specific receptors and downstream kinases involved in this pathway.

Furthermore, D-Aspartate has been implicated in cellular proliferation and cytoskeleton remodeling through the activation of the ERK and Akt pathways. nih.govresearchgate.net The use of radiolabeled D-Aspartate can help to delineate the initial steps of this signaling cascade, for instance, by identifying the membrane receptor that binds D-Aspartate to trigger these intracellular events.

Signaling PathwayExperimental Approach with D-[2,3-3H] Aspartic AcidPotential Discoveries
Second Messenger SystemsRadioligand Binding Assays and cAMP measurementsIdentification of novel GPCRs for D-Aspartate.
Protein Kinase CascadesImmunoprecipitation followed by scintillation countingElucidation of direct protein-protein interactions initiated by D-Aspartate binding.
SteroidogenesisTracing the conversion of radiolabeled precursors in Leydig cellsQuantifying the direct impact of D-Aspartate on steroid hormone synthesis. nih.govresearchgate.net

Exploration of D-Aspartate in Neuroendocrine System Regulation in Experimental Models

The neuroendocrine system is a key site of D-Aspartate action, where it regulates the synthesis and release of several hormones. nih.govresearchgate.net D-[2,3-3H] Aspartic acid can be employed in various experimental models to further dissect its complex role in this system.

In vivo studies in animal models like rats have shown that D-Aspartate administration can increase the release of luteinizing hormone (LH), testosterone (B1683101), and prolactin. mdpi.comnih.govnih.gov By using D-[2,3-3H] Aspartic acid, researchers can trace the uptake and localization of D-Aspartate within the hypothalamic-pituitary-gonadal (HPG) axis to identify the primary cellular targets. For example, it can help determine whether D-Aspartate acts directly on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, on pituitary cells, or on Leydig cells in the testes. mdpi.comnih.govresearchgate.net

In vitro models, such as primary pituitary cell cultures or testicular slices, can also be utilized. nih.gov By incubating these tissues with D-[2,3-3H] Aspartic acid, it is possible to quantify its uptake and correlate it with hormone secretion, providing a direct measure of its potency and efficacy at the cellular level.

Neuroendocrine AxisExperimental ModelKey Questions to be Addressed with D-[2,3-3H] Aspartic Acid
Hypothalamic-Pituitary-GonadalIn vivo microdialysis in ratsWhat is the dynamic interplay between D-Aspartate and GnRH release in the hypothalamus?
Pituitary GlandPrimary pituitary cell cultureWhich specific pituitary cell types accumulate D-Aspartate and how does this relate to hormone release?
Testicular FunctionIsolated Leydig cell preparationsDoes D-Aspartate directly enter Leydig cells to stimulate testosterone synthesis?

Development of Advanced Tracer Kinetic Models for Quantitative Analysis in Complex Biological Systems

To fully harness the quantitative potential of D-[2,3-3H] Aspartic acid, the development of advanced tracer kinetic models is essential. These mathematical models allow researchers to move beyond simple uptake measurements and to estimate key physiological parameters such as transport rates, metabolic fluxes, and receptor binding affinities in vivo. nih.govradiologykey.com

While tracer kinetic modeling is well-established for other radiotracers in fields like oncology, its application to D-[2,3-3H] Aspartic acid in neuroscience is still in its early stages. nih.govsnmjournals.org Future research should focus on developing and validating compartmental models that accurately describe the distribution and fate of D-[2,3-3H] Aspartic acid in the brain and endocrine organs.

These models would need to account for various processes, including:

Transport across the blood-brain barrier.

Uptake into neurons and glial cells via specific transporters.

Binding to receptors such as the NMDAR.

Incorporation into metabolic pathways.

Efflux from the tissue.

By combining dynamic imaging techniques, such as in vivo microdialysis or potentially adapted positron emission tomography (PET) methodologies, with these sophisticated kinetic models, researchers will be able to obtain non-invasive, quantitative measurements of D-Aspartate dynamics in real-time within complex biological systems.

Modeling ApproachData InputEstimated Parameters
Two-Tissue Compartment ModelTime-activity curves from brain microdialysisInflux rate (K1), efflux rate (k2), binding potential.
Non-linear Regression AnalysisSaturation binding data from tissue homogenatesReceptor density (Bmax) and affinity (Kd).
Physiologically Based Pharmacokinetic (PBPK) ModelingIn vitro transport and metabolism dataPrediction of D-Aspartate distribution throughout the body.

Q & A

Q. Table 1. Key Radiochemical Properties of D-[2,3-³H]-Aspartic Acid

ParameterValue/DescriptionReference
Specific Activity1 mCi/mL
Isotopic Purity>98% (HPLC-validated)
Storage Conditions-20°C, shielded from light
Half-life (³H)12.3 years

Q. Table 2. Common Artifacts in Tritium-Labeled Assays

ArtifactMitigation Strategy
RadiolysisAdd radical scavengers (e.g., ethanol)
Adsorption LossUse siliconized glassware
Isotopic ExchangePre-equilibrate with ²H₂O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.